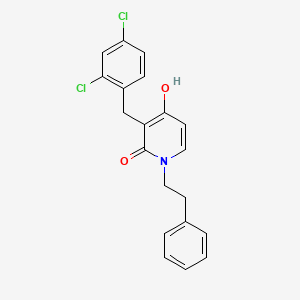

3-(2,4-dichlorobenzyl)-4-hydroxy-1-phenethyl-2(1H)-pyridinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 3-(2,4-dichlorobenzyl)-4-hydroxy-1-phenethyl-2(1H)-pyridinone typically involves multi-component reactions. For instance, Jing Sun et al. (2011) developed an efficient protocol for synthesizing structurally diverse 3,4-dihydropyridin-2(1H)-ones via four-component reactions involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones (Sun et al., 2011). This method highlights the complexity and versatility in the synthesis of pyridinone derivatives.

Molecular Structure Analysis

The molecular structure of pyridinone derivatives is critical for their chemical behavior and potential applications. Advances in synthesis methods have enabled the creation of novel pyridinone-based molecules with diverse structural features. For example, synthesis approaches have led to the creation of multi-substituted pyridinones, offering a variety of functional groups that can significantly affect the molecule's reactivity and interactions (Zhang et al., 2018).

Chemical Reactions and Properties

Pyridinone derivatives undergo a range of chemical reactions, leveraging their functional groups for further chemical modifications. The reactivity of these compounds often involves nucleophilic and electrophilic sites, enabling a wide range of chemical transformations. The synthesis and reactivity of similar compounds have been extensively studied, demonstrating their role as intermediates in the production of complex organic molecules and their potential utility in various chemical reactions (Workman et al., 2016).

Physical Properties Analysis

The physical properties of 3-(2,4-dichlorobenzyl)-4-hydroxy-1-phenethyl-2(1H)-pyridinone and related compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Studies on related pyridinone derivatives have provided insights into how structural variations impact their physical characteristics, offering guidance for the design of compounds with desirable physical properties for various applications (Huang et al., 2017).

Scientific Research Applications

Alzheimer's Disease Therapy

3-Hydroxy-4-(1H)-pyridinones, similar in structure to the specified compound, are considered promising in Alzheimer's disease therapy. These molecules are known for their ability to sequester, redistribute, and/or remove metal ions, which is crucial in neurodegenerative diseases like Alzheimer's. This class of compounds demonstrates antioxidant activity, low toxicity, antibacterial properties, and potential for interfering with metal ion-induced amyloid peptide aggregation, making them suitable for targeting metal-overloaded amyloid plaques in the brain (Scott et al., 2011).

Antimicrobial Agents

Research on pyridinone coordinating groups, similar to the compound , has explored their use as potent Fe(3+) chelators. These chelators are capable of competing with bacterial siderophores, suggesting potential as biostatic agents against a range of pathogenic bacteria. This property indicates their application alongside antibiotics in fighting infections (Workman et al., 2016).

Chemical Synthesis and Fluorescence Probes

Pyridinone derivatives, structurally similar to the compound, have been synthesized for various uses. These include the development of bicyclic pyridinones and tricyclic morpholinopyrones, which are employed as fluorescence activity-based probes for tracing biological pathways (Prior et al., 2014).

Tautomerism Study in Schiff Bases

The tautomeric equilibrium of compounds like N-(2-pyridil)-salicylidene, which are structurally related to the compound , has been studied. This research helps in understanding the chemical behavior of such compounds in different solvents and conditions, which is significant in the field of organic chemistry and material science (Nazır et al., 2000).

Conformational Studies and Crystal Structure

Studies on compounds containing 3-(hydroxy)-1-(carbonylmethylen)-2(1H)-pyridinone moieties, which are similar to the compound , have been conducted to understand their conformational behavior and crystal structure. This research is crucial for designing ligands that interact effectively with specific ions or molecules (Formica et al., 2003).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it. For example, dichlorobenzyl chloride, a related compound, requires handling under an inert atmosphere and storage at 2-8°C .

Future Directions

properties

IUPAC Name |

3-[(2,4-dichlorophenyl)methyl]-4-hydroxy-1-(2-phenylethyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2NO2/c21-16-7-6-15(18(22)13-16)12-17-19(24)9-11-23(20(17)25)10-8-14-4-2-1-3-5-14/h1-7,9,11,13,24H,8,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGROQGMQQLFGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=CC(=C(C2=O)CC3=C(C=C(C=C3)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-dichlorobenzyl)-4-hydroxy-1-phenethyl-2(1H)-pyridinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol](/img/structure/B2495943.png)

![[3-(Morpholin-4-yl)oxan-3-yl]methanamine](/img/structure/B2495944.png)

![N-(4-methoxybenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2495949.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2495952.png)

![N-[[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2495953.png)

![N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine](/img/structure/B2495958.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2495960.png)